Benzene, (5,5-dimethyl-1,3-hexadiynyl)-
Description
Contextualization within Hydrocarbon Chemistry and Aryl-Alkyne Conjugation
Benzene (B151609), (5,5-dimethyl-1,3-hexadiynyl)- is a hydrocarbon, an organic compound consisting entirely of hydrogen and carbon atoms. Its structure is characterized by a benzene ring (an aromatic aryl group) attached to a 5,5-dimethyl-1,3-hexadiynyl substituent. This substituent contains a conjugated diynyl moiety, which is a sequence of two triple bonds separated by a single bond. The entire system, from the phenyl ring through the diynyl chain, constitutes an extended π-conjugated system.
In such systems, the p-orbitals of the sp2-hybridized carbons of the benzene ring and the sp-hybridized carbons of the alkyne groups overlap, leading to the delocalization of π-electrons over the entire molecular framework. libretexts.orglibretexts.org This electron delocalization is a key feature of conjugated molecules and is responsible for their unique electronic and optical properties. The stability of conjugated dienes is generally greater than that of non-conjugated dienes, a principle that extends to poly-yne systems. libretexts.org The presence of the bulky tert-butyl group at the end of the alkyne chain in Benzene, (5,5-dimethyl-1,3-hexadiynyl)- can also impart significant steric influence, potentially affecting the molecule's conformation and intermolecular interactions.
Alkynes that have electron-withdrawing substituents in conjugation with the acetylenic moiety are known as activated alkynes and are valuable synthetic intermediates. nih.govacs.org While the phenyl group in Benzene, (5,5-dimethyl-1,3-hexadiynyl)- is not a strong electron-withdrawing group, the extended conjugation influences the reactivity of the alkyne units.
Significance of Diynyl Moieties in Organic Synthesis and Materials Science Precursors
The diynyl moiety is a crucial building block in modern organic synthesis and materials science. These rigid, linear structures are incorporated into a variety of complex molecules and materials.
In Organic Synthesis:
Cross-Coupling Reactions: Diynyl compounds are excellent substrates for various cross-coupling reactions, allowing for the construction of more complex conjugated systems.
Cycloaddition Reactions: The triple bonds in the diynyl unit can participate in cycloaddition reactions, providing access to a wide range of heterocyclic compounds.
Natural Product Synthesis: The 1,3-diyne motif is found in numerous natural products with interesting biological activities.
In Materials Science:
Molecular Wires: The linear and rigid nature of the diynyl group, combined with its extended π-system, makes it an ideal component for molecular-scale wires, which can conduct electricity.
Organic Semiconductors: Aryl-diynyl compounds can be used as building blocks for organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Polymers: Diynyl monomers can be polymerized to form polydiacetylenes, a class of conjugated polymers with interesting nonlinear optical and chromic properties. The polymerization is often a topochemical reaction that occurs in the solid state.
The structure of Benzene, (5,5-dimethyl-1,3-hexadiynyl)- makes it a potential precursor for such materials. The phenyl group can be further functionalized to tune its electronic properties or to attach it to other molecular components, while the diynyl chain provides the basis for creating extended, one-dimensional structures.
Below is an interactive data table summarizing the properties of related diynyl-containing compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Application |
| 1,4-Diphenylbutadiyne | C₁₆H₁₀ | 202.25 | 145-147 (at 0.1 mmHg) | Organic electronics |
| 1,3-Butadiyne | C₄H₂ | 50.06 | 10 | Gas-phase chemistry |
| 1-Phenyl-1,3-pentadiyne | C₁₁H₈ | 140.18 | 75-76 (at 1 mmHg) | Precursor for polymers |
Review of Theoretical Frameworks Applicable to Extended Pi-Systems
The electronic and structural properties of conjugated molecules like Benzene, (5,5-dimethyl-1,3-hexadiynyl)- are best understood through the lens of molecular orbital (MO) theory. youtube.com In contrast to valence bond theory, which describes localized bonds, MO theory considers the delocalization of electrons across the entire molecule. libretexts.org
For a conjugated system, the atomic p-orbitals of the participating atoms combine to form a set of π molecular orbitals, which extend over the entire conjugated length. fiveable.me These MOs are of different energy levels, including bonding and antibonding orbitals. fiveable.me The distribution of π-electrons within these orbitals determines the molecule's electronic properties.
Key concepts from MO theory applicable to extended π-systems include:
HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are primarily involved in chemical reactions and electronic transitions. fiveable.me The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's color and its potential as an electronic material. In general, as the length of the conjugated system increases, the HOMO-LUMO gap decreases, leading to the absorption of longer wavelengths of light.
Electron Delocalization: MO theory accurately predicts the spreading of electron density over the entire conjugated system, which accounts for the enhanced stability of these molecules. youtube.com
These theoretical frameworks can be used to predict the spectroscopic properties (e.g., UV-Vis absorption) and reactivity of Benzene, (5,5-dimethyl-1,3-hexadiynyl)-. Computational chemistry methods, such as Density Functional Theory (DFT), can provide more quantitative insights into its electronic structure and properties.
Historical Development of Synthetic Strategies for Aryl-Alkynyl Compounds
The synthesis of aryl-alkynyl compounds has a rich history, with the development of various cross-coupling reactions being a major milestone. These methods have enabled the efficient formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.
Early Methods: Early approaches to aryl-alkynes often involved the use of strong bases and harsh reaction conditions, which limited their applicability to substrates with sensitive functional groups.
The Sonogashira Coupling: A significant breakthrough was the development of the Sonogashira coupling in the 1970s. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide has become one of the most widely used methods for the synthesis of aryl-alkynes due to its mild reaction conditions and high functional group tolerance.
Copper-Catalyzed Couplings: Copper-catalyzed reactions, such as the Glaser coupling (for the homocoupling of terminal alkynes to form diynes) and the Cadiot-Chodkiewicz coupling (for the cross-coupling of a terminal alkyne with a 1-haloalkyne), have also been instrumental in the synthesis of diynyl compounds.
Modern Developments: More recent developments include the use of other transition metal catalysts (e.g., nickel, gold) and the development of metal-free coupling strategies. mdpi.com Decarboxylative coupling reactions of alkynyl carboxylic acids have also emerged as an attractive method. organic-chemistry.org
A plausible synthetic route to Benzene, (5,5-dimethyl-1,3-hexadiynyl)- could involve a stepwise Sonogashira or Cadiot-Chodkiewicz coupling strategy, starting from a suitably protected butadiyne derivative and a phenyl halide, or by coupling a phenylacetylene (B144264) with a halo-alkyne derivative of the tert-butyl group.
Future Research Trajectories in Advanced Benzene, (5,5-dimethyl-1,3-hexadiynyl)- Investigations
While specific research on Benzene, (5,5-dimethyl-1,3-hexadiynyl)- is not extensive, its structure suggests several promising avenues for future investigation:
Polymerization Studies: A key area of interest would be the investigation of its solid-state polymerization to form polydiacetylene. The bulky tert-butyl group could play a significant role in controlling the packing of the monomers in the crystal lattice, which is a critical factor for successful topochemical polymerization. The resulting polymer would be expected to have interesting optical and electronic properties.
Self-Assembled Monolayers (SAMs): The molecule could be functionalized with a suitable headgroup (e.g., a thiol) to allow for the formation of self-assembled monolayers on metal surfaces. The study of electron transport through these SAMs would provide insights into the potential of aryl-diynyl compounds as molecular wires.
Nonlinear Optical Properties: The extended π-conjugation in Benzene, (5,5-dimethyl-1,3-hexadiynyl)- suggests that it may exhibit significant nonlinear optical (NLO) properties. Further investigation into its hyperpolarizability could reveal its potential for applications in optical devices.
Derivatization and Structure-Property Relationships: A systematic study of derivatives of Benzene, (5,5-dimethyl-1,3-hexadiynyl)-, with different substituents on the phenyl ring, would allow for the establishment of clear structure-property relationships. This would provide valuable information for the rational design of new materials with tailored electronic and optical properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62217-46-3 |
|---|---|
Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
5,5-dimethylhexa-1,3-diynylbenzene |
InChI |
InChI=1S/C14H14/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,1-3H3 |
InChI Key |
AYDHWWIGVRPXPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Benzene, 5,5 Dimethyl 1,3 Hexadiynyl
Catalytic Coupling Reactions for the Formation of the Hexadiynyl Moiety
Catalytic cross-coupling reactions are the cornerstone for synthesizing aryl-alkynes and conjugated diynes. These methods offer high efficiency and functional group tolerance under relatively mild conditions.
The Sonogashira reaction is a powerful and widely used method for forming sp²-sp carbon-carbon bonds by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgnih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org
A plausible synthetic route to Benzene (B151609), (5,5-dimethyl-1,3-hexadiynyl)- using this methodology involves a sequential coupling strategy. One common approach is the coupling of an aryl halide, such as iodobenzene (B50100) or bromobenzene, with a suitable terminal diyne. However, a more controlled and convergent synthesis involves a two-step process:
Step 1: Sonogashira coupling of a protected butadiyne derivative, such as (trimethylsilyl)-1,3-butadiyne, with iodobenzene. This step selectively forms the aryl-alkynyl bond at the unprotected terminus of the diyne.
Step 2: Deprotection of the silyl (B83357) group followed by another coupling reaction, or direct elaboration of the protected diyne.
A more direct and highly relevant variant is the coupling of phenylacetylene (B144264) with a 1-halo-alkyne derivative. The most common pathway, however, would be the coupling of an aryl halide with the pre-formed 5,5-dimethyl-1,3-hexadiyne terminal alkyne.
The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. youtube.com The palladium(0) species undergoes oxidative addition with the aryl halide. Meanwhile, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more nucleophilic. wikipedia.org This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium complex to yield the aryl-alkyne product and regenerate the palladium(0) catalyst. youtube.com
Table 1: Representative Conditions for Sonogashira Coupling of Aryl Halides
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (0.1) | CuI (0.2) | Et₃N | THF | 50 | 95 |
| 4-Bromotoluene | 1-Heptyne | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | i-Pr₂NH | DMF | 80 | 88 |
| 4-Iodonitrobenzene | Phenylacetylene | NS-MCM-41-Pd (0.01) | CuI (0.02) | K₂CO₃ | Toluene | 50 | 98 |
This table presents generalized conditions based on typical Sonogashira reactions; specific yields and conditions may vary. nih.gov
Copper-free Sonogashira variants have also been developed to prevent the undesired homocoupling of terminal alkynes (Glaser coupling), which can occur in the presence of copper and an oxidant. wikipedia.org These reactions often require different ligand systems or reaction conditions to facilitate the direct reaction of the alkyne with the palladium center. libretexts.org
Copper catalysis is central to several key reactions for forming C(sp)-C(sp) bonds, essential for creating the butadiyne backbone of the target molecule.
Glaser, Eglinton, and Hay Couplings: The Glaser coupling, first reported in 1869, is the oxidative homocoupling of terminal alkynes using a copper(I) catalyst (e.g., CuCl) and an oxidant like oxygen. organic-chemistry.orgrsc.org The Eglinton reaction utilizes a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a solvent like pyridine (B92270) to achieve the same transformation. wikipedia.org The Hay coupling is a catalytic modification of the Glaser reaction that uses a soluble copper(I)-TMEDA (tetramethylethylenediamine) complex, which enhances versatility. organic-chemistry.orgwikipedia.org While these methods are primarily for synthesizing symmetrical diynes, they are fundamental to alkyne chemistry and represent a potential side reaction pathway in cross-coupling methodologies. wikipedia.org
Cadiot-Chodkiewicz Coupling: For the synthesis of unsymmetrical diynes like Benzene, (5,5-dimethyl-1,3-hexadiynyl)-, the Cadiot-Chodkiewicz coupling is a highly effective method. This reaction involves the heterocoupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.org A potential route to the target molecule would be the coupling of phenylacetylene with 1-bromo-3,3-dimethyl-1-butyne.
Reaction Scheme for Cadiot-Chodkiewicz Coupling:
This approach offers excellent control over the structure of the resulting unsymmetrical diyne.
Table 2: Comparison of Copper-Mediated Alkyne Coupling Reactions
| Reaction | Type | Reactants | Copper Reagent | Key Features |
|---|---|---|---|---|
| Glaser | Homocoupling | Terminal Alkyne + Terminal Alkyne | Catalytic Cu(I) salt + Oxidant | Forms symmetrical diynes. organic-chemistry.org |
| Eglinton | Homocoupling | Terminal Alkyne + Terminal Alkyne | Stoichiometric Cu(II) salt | Does not require an external oxidant. wikipedia.org |
| Hay | Homocoupling | Terminal Alkyne + Terminal Alkyne | Catalytic Cu(I)-TMEDA complex | Improved solubility and versatility. wikipedia.org |
| Cadiot-Chodkiewicz | Heterocoupling | Terminal Alkyne + 1-Haloalkyne | Catalytic Cu(I) salt | Synthesizes unsymmetrical diynes. wikipedia.org |
While palladium and copper dominate the field of aryl-alkyne synthesis, concerns about the cost and toxicity of palladium have spurred research into catalysts based on more earth-abundant metals. rsc.org
Nickel Catalysis: Nickel complexes can effectively catalyze Sonogashira-type reactions. They offer an economical alternative to palladium and can sometimes provide complementary reactivity. wikipedia.org
Iron Catalysis: Iron-catalyzed cross-coupling reactions have emerged as a promising, low-cost, and environmentally benign alternative. Protocols for the cross-coupling of alkyl halides with alkynyl Grignard reagents have been developed that proceed under mild conditions. researchgate.net
Gold and Silver Catalysis: Gold and silver have also been explored as co-catalysts in Sonogashira couplings or as primary catalysts in other types of alkynylation reactions. wikipedia.org
Metal-Free Approaches: In recent years, transition-metal-free methods for C-C bond formation have gained attention. preprints.org These reactions often involve the use of organoboron compounds or other strategies that circumvent the need for a metal catalyst, aligning with the principles of green chemistry. rsc.org
Functional Group Interconversion Strategies to Access Benzene, (5,5-dimethyl-1,3-hexadiynyl)-
Beyond direct coupling of the final fragments, functional group interconversion (FGI) provides alternative synthetic pathways. These routes involve creating the core carbon skeleton first, followed by manipulation of functional groups to install the alkyne moieties.
One such strategy is the Fritsch-Buttenberg-Wiechell (FBW) rearrangement . This reaction can be used to synthesize substituted alkynes from 1,1-diaryl-2-halo-ethenes upon treatment with a strong base. While typically used for diarylacetylenes, modifications of this rearrangement can lead to the formation of diynes. wikipedia.org
Another important FGI approach is decarboxylative coupling . Alkynyl carboxylic acids can serve as stable, easy-to-handle sources of alkynyl groups. Transition metals such as palladium, copper, nickel, and silver can catalyze the coupling of these acids with aryl halides, releasing carbon dioxide as the only byproduct. rsc.org This method avoids the need to generate and handle potentially unstable terminal alkynes.
Mechanistic Investigations of Key Bond-Forming Reactions
Understanding the mechanisms of these coupling reactions is crucial for optimizing conditions and expanding their scope. Kinetic studies provide deep insights into reaction rates, rate-determining steps, and the influence of various parameters.
Kinetic analysis of the Sonogashira reaction has been extensively studied. nih.govresearchgate.net
Rate-Limiting Step: For aryl bromides and chlorides, the rate-limiting step is generally the oxidative addition of the aryl halide to the Pd(0) catalyst. For more reactive aryl iodides, the rate-determining step can shift. nih.gov
Influence of Substituents: Electron-withdrawing groups on the aryl halide accelerate the reaction by making the carbon atom more electrophilic and facilitating oxidative addition. researchgate.netacs.org Conversely, electron-donating groups slow the reaction down. Similarly, electron-withdrawing groups on the alkyne also increase the reaction rate. acs.org
Activation Parameters: Eyring plot analysis of temperature-dependent kinetic data has been used to determine the activation enthalpies (ΔH‡) and entropies (ΔS‡). These studies provide quantitative data on the energy barriers of the reaction. For instance, the coupling of different aryl halides with phenylacetylene showed distinct activation parameters, confirming that the C-X bond cleavage is integral to the rate-limiting step. nih.gov
Table 3: Activation Parameters for Sonogashira Coupling of Various Aryl Halides (ArX)
| Aryl Halide (X) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |
|---|---|---|
| Ar-I | 48 - 62 | -71 to -39 |
| Ar-Br | 54 - 82 | -55 to 11 |
Data adapted from high-throughput kinetic studies of Sonogashira reactions. nih.gov
For copper-mediated Glaser-Hay couplings , kinetic studies have shown that under certain preparatory-scale conditions with oxygen uptake from the air, the reaction can follow zero-order kinetics with respect to the alkyne concentration. rsc.org This suggests that the rate is dependent on another factor, such as the rate of oxygen diffusion into the reaction medium or the regeneration of the active copper catalyst.
Transition State Analysis via Computational Chemistry
While specific computational studies on Benzene, (5,5-dimethyl-1,3-hexadiynyl)- are not documented in the reviewed literature, transition state analysis for the synthesis of 1,3-diynes has been effectively performed using computational chemistry, particularly Density Functional Theory (DFT). These studies provide critical insights into reaction mechanisms, activation energies, and the roles of catalysts and ligands, which are directly applicable to the synthesis of this target molecule.
For instance, DFT calculations have been employed to elucidate the mechanism of the Glaser oxidative coupling of terminal acetylenes. researchgate.net These studies have detailed a catalytic cycle involving Cu(I)/Cu(III)/Cu(II)/Cu(I) species and have explained the activation of dioxygen by Cu(I) complexes. researchgate.net The key mechanistic step identified is the oxidation of a copper acetylide by molecular oxygen to form a dicopper-dioxo complex, a crucial intermediate in the carbon-carbon bond formation. researchgate.net The relatively low activation energies calculated for the reaction steps support the viability of these pathways at or near room temperature. researchgate.net
Applying these principles to a potential Cadiot-Chodkiewicz synthesis of Benzene, (5,5-dimethyl-1,3-hexadiynyl)-, computational analysis would focus on the key transition states:
Formation of the Copper(I) Acetylide: Modeling the deprotonation of the terminal alkyne (e.g., phenylacetylene) and its coordination to the copper(I) center.
Oxidative Addition/Reductive Elimination: Analyzing the energy barriers for the reaction of the copper acetylide with the haloalkyne (e.g., 1-bromo-3,3-dimethyl-1-butyne). This step is critical for understanding the rate-determining step and the factors influencing reaction efficiency.
The table below summarizes typical parameters investigated in DFT studies of diyne synthesis, which would be relevant for analyzing the formation of Benzene, (5,5-dimethyl-1,3-hexadiynyl)-.
| Parameter Studied | Computational Method | Typical Findings and Insights |
| Reaction Mechanism | DFT (e.g., B3LYP) | Elucidation of catalytic cycles (e.g., Cu(I)/Cu(III)/Cu(II)/Cu(I)), identification of key intermediates like copper acetylides and dicopper-dioxo complexes. researchgate.net |
| Activation Energy (Ea) | Transition State Search (e.g., QST2/QST3) | Calculation of energy barriers for each step, identifying the rate-determining step. Low activation energies often correlate with mild reaction conditions. researchgate.net |
| Ligand Effects | NBO Analysis | Analysis of how ligands (e.g., TMEDA, pyridine) affect the electronic structure and stability of copper intermediates, influencing catalytic activity. nih.govrsc.org |
| Solvent Effects | PCM (Polarizable Continuum Model) | Evaluation of how the solvent polarity stabilizes or destabilizes reactants, intermediates, and transition states, impacting reaction rates and yields. |
Stereochemical Outcomes and Control in Synthesis
The structure of Benzene, (5,5-dimethyl-1,3-hexadiynyl)- is defined by a linear diyne core. The sp-hybridized carbon atoms of the two alkyne groups create a rigid, rod-like geometry. Consequently, the synthesis of the diyne chain itself does not involve stereocenters or the formation of geometric isomers (E/Z isomers).
However, the principles of stereochemistry become critically important when considering subsequent reactions involving the diyne moiety. The conjugated triple bonds are versatile functional groups that can be transformed into a variety of other structures where stereochemical control is paramount. nih.gov For example, partial reduction of the diynes can lead to the formation of conjugated enynes or dienes, where the stereochemistry of the resulting double bonds must be controlled.
Modern synthetic methods allow for a high degree of stereoselectivity in such transformations:
Stereoselective Reduction: The reduction of one of the alkyne units to a double bond can be controlled to yield either the (E)- or (Z)-en-yne. For example, catalytic hydrogenation with Lindlar's catalyst typically produces the cis-(Z)-alkene, while dissolving metal reductions (e.g., Na/NH₃) yield the trans-(E)-alkene.
Hydrometalation Reactions: The addition of organometallic reagents across one of the triple bonds can proceed with high regio- and stereoselectivity, leading to stereodefined vinylmetal species that can be used in further cross-coupling reactions. acs.org
Diels-Alder Reactions: Although less reactive than dienes, the diyne can act as a dienophile in [4+2] cycloaddition reactions. Subsequent transformations of the cycloadduct would require careful stereochemical control.
Therefore, while the initial synthesis of Benzene, (5,5-dimethyl-1,3-hexadiynyl)- is not a stereoselective process, the compound serves as a valuable precursor for the stereocontrolled synthesis of more complex, biologically relevant molecules. nih.gov
Novel Approaches to Alkynyl Chain Extension and Functionalization
The diyne functionality in Benzene, (5,5-dimethyl-1,3-hexadiynyl)- is a platform for a wide array of chemical transformations, enabling chain extension and the introduction of diverse functional groups. Novel approaches in this area focus on enhancing efficiency, selectivity, and molecular complexity.
One key area is the further functionalization of the aromatic ring . The phenyl group can be modified through electrophilic aromatic substitution reactions. The (5,5-dimethyl-1,3-hexadiynyl)- substituent would act as a deactivating, ortho, para-directing group, allowing for the controlled introduction of halogens, nitro groups, or acyl groups. These can then be used as handles for further cross-coupling reactions.
Modern catalytic methods offer sophisticated ways to extend and modify the alkynyl chain :
Palladium-Catalyzed Couplings: If the synthesis is designed to leave a terminal alkyne, a Sonogashira coupling can be used to attach new aryl or vinyl groups, extending the conjugated system.
Click Chemistry: A terminal alkyne derivative could readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole rings, a powerful method for linking the molecule to biomolecules or polymer backbones.
Carbometalation: The addition of organometallic reagents across the triple bonds can introduce new carbon substituents with high regio- and stereocontrol. acs.org This approach is valuable for creating highly substituted olefinic structures.
The table below outlines several potential functionalization strategies for a generic aryl diyne structure.
| Reaction Type | Reagents | Functional Group Introduced | Purpose |
| Electrophilic Aromatic Substitution | Br₂, FeBr₃ | Bromo group (-Br) | Provides a handle for subsequent cross-coupling (e.g., Suzuki, Heck). |
| Sonogashira Coupling | Aryl-I, Pd(PPh₃)₄, CuI | Aryl group | Extends the π-conjugated system. |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Carbonyl group (ketone) | Introduces oxygen functionality. |
| Hydrosilylation | HSiR₃, Pt or Rh catalyst | Vinylsilane | Creates a versatile intermediate for further synthesis. |
| [2+2+2] Cycloaddition | Alkynes, Rh catalyst | Substituted benzene ring | Constructs complex polycyclic aromatic systems. |
Scale-Up Considerations and Green Chemistry Principles in Synthesis
The transition from laboratory-scale synthesis to industrial production of Benzene, (5,5-dimethyl-1,3-hexadiynyl)- requires careful consideration of safety, efficiency, cost, and environmental impact. The principles of green chemistry provide a framework for developing sustainable and scalable synthetic routes. rsc.org
Scale-Up Challenges:
Safety: Acetylenic compounds, particularly conjugated diynes, can be thermally unstable and potentially explosive under certain conditions. Scale-up requires robust process safety controls, including temperature monitoring and inert atmosphere operation.
Catalyst Removal: Many diyne syntheses rely on copper or palladium catalysts. researchgate.net Removing residual heavy metals from the final product is a critical challenge, especially for applications in materials science or pharmaceuticals.
Solvent Use: Traditional syntheses often use volatile and potentially toxic organic solvents like pyridine or DMF. rsc.org Large-scale use of such solvents leads to significant waste and environmental concerns.
Green Chemistry Approaches: To address these challenges, several green chemistry strategies can be implemented in the synthesis of Benzene, (5,5-dimethyl-1,3-hexadiynyl)-.
Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a primary goal. Water, polyethylene (B3416737) glycol (PEG), or ionic liquids have been successfully used in Glaser-type couplings. rsc.org
Catalyst Innovation: The development of heterogeneous or recyclable catalysts can simplify product purification and reduce waste. For example, copper nanoparticles on a solid support could be used and recovered through filtration.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core green chemistry principle. Cross-coupling reactions like the Cadiot-Chodkiewicz coupling generally have good atom economy.
Energy Efficiency: Utilizing microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating.
Flow Chemistry: Performing the synthesis in a continuous flow reactor rather than a batch process can offer significant safety advantages for handling potentially hazardous intermediates. It allows for better temperature control, reduced reaction volumes at any given time, and easier automation and scale-up.
The table below summarizes key green chemistry principles and their application to diyne synthesis.
| Green Chemistry Principle | Application in Diyne Synthesis | Potential Benefit |
| Prevent Waste | Use of high-yield reactions (e.g., Cadiot-Chodkiewicz) and recyclable catalysts. | Reduced byproducts and purification costs. |
| Atom Economy | Favoring coupling reactions over multi-step routes with protecting groups. | Maximized efficiency of starting materials. |
| Less Hazardous Synthesis | Replacing toxic solvents (e.g., pyridine) with water, PEG, or solvent-free conditions. rsc.org | Improved worker safety and reduced environmental impact. |
| Design for Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperature. | Lower energy costs and faster reaction times. |
| Catalysis | Using heterogeneous or reusable catalysts instead of stoichiometric reagents. | Simplified purification and reduced metal waste. rsc.orgresearchgate.netnih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of Benzene, 5,5 Dimethyl 1,3 Hexadiynyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of Benzene (B151609), (5,5-dimethyl-1,3-hexadiynyl)- in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, a full assignment requires advanced two-dimensional (2D) techniques.
Based on analogous structures, the predicted ¹H NMR spectrum would feature signals for the phenyl protons in the aromatic region (~7.2-7.5 ppm) and a sharp singlet for the nine equivalent protons of the tert-butyl group in the aliphatic region (~1.3 ppm). The ¹³C NMR spectrum is more complex, with distinct signals for the sp-hybridized carbons of the diyne chain, the quaternary carbon of the tert-butyl group, and the aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, (5,5-dimethyl-1,3-hexadiynyl)-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1' (ipso-Ph) | - | ~122 |
| C2'/C6' (ortho-Ph) | ~7.4 | ~129 |
| C3'/C5' (meta-Ph) | ~7.3 | ~128 |
| C4' (para-Ph) | ~7.35 | ~132 |
| C1 (alkyne) | - | ~82 |
| C2 (alkyne) | - | ~68 |
| C3 (alkyne) | - | ~78 |
| C4 (alkyne) | - | ~90 |
| C5 (quaternary) | - | ~28 |
Note: These are estimated values based on known spectroscopic data of similar functional groups and may vary from experimental results.
Advanced 2D NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY)
Two-dimensional NMR experiments are crucial for confirming the connectivity and spatial relationships within the molecule. emerypharma.comharvard.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings (²J and ³J). emerypharma.com For Benzene, (5,5-dimethyl-1,3-hexadiynyl)-, COSY would show cross-peaks between the ortho, meta, and para protons of the phenyl ring, confirming their adjacent relationships. No other correlations would be expected due to the lack of other protons in the structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J coupling). ipb.pt The HSQC spectrum would show correlations between the phenyl protons and their corresponding aromatic carbons, as well as a correlation between the tert-butyl protons and the methyl carbons. This allows for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping the carbon skeleton by revealing long-range correlations (²J, ³J, and sometimes ⁴J) between protons and carbons. emerypharma.com Key expected correlations for this molecule would include:
The ortho-protons (H2'/H6') of the phenyl ring correlating to the ipso-carbon (C1') and the first alkyne carbon (C1).
The tert-butyl protons (H6) correlating to the quaternary carbon (C5) and the adjacent alkyne carbon (C4). These correlations are essential for confirming the connection between the terminal groups and the diyne chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. harvard.edu A NOESY spectrum could potentially show through-space correlations between the ortho-protons of the phenyl ring and protons of a solvent molecule or, in concentrated solutions, another molecule, indicating intermolecular interactions.
Solid-State NMR for Conformational Analysis
While solution NMR provides data on the time-averaged structure of the molecule, solid-state NMR (ssNMR) can offer insights into its specific conformation in the crystalline or amorphous solid state. rsc.org In solution, molecules like Benzene, (5,5-dimethyl-1,3-hexadiynyl)- experience rapid rotation around single bonds. In the solid state, this motion is restricted, and specific conformers may be locked in place by crystal packing forces. acs.org
Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra in the solid state. The chemical shifts of the carbons, particularly those in the flexible diyne linker, can be sensitive to the torsional angles between the phenyl and tert-butyl groups. researchgate.net By comparing experimental ssNMR chemical shifts with those predicted by Density Functional Theory (DFT) calculations for different conformations, the preferred solid-state geometry can be determined. Furthermore, advanced ssNMR experiments can measure internuclear distances, providing precise geometric constraints.
Isotopic Labeling for NMR Signal Assignment
Isotopic labeling is a powerful strategy to overcome challenges in NMR signal assignment, especially for molecules with multiple quaternary carbons that are not observed in HSQC spectra. By synthesizing Benzene, (5,5-dimethyl-1,3-hexadiynyl)- using precursors enriched with ¹³C at specific positions, the corresponding signals in the ¹³C NMR spectrum can be definitively identified.
For instance, selective ¹³C labeling of one of the alkyne carbons (e.g., C1) would result in a significant enhancement of that specific signal in the ¹³C NMR spectrum. This would help to unambiguously assign the four distinct sp-hybridized carbon signals, which can have very similar chemical environments. Similarly, labeling the quaternary carbon of the tert-butyl group (C5) would confirm its assignment. This method provides a direct and reliable way to validate assignments made through indirect methods like HMBC. libretexts.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Interpretation of Characteristic Vibrational Modes of Aryl-Alkynyl Systems
The IR and Raman spectra of Benzene, (5,5-dimethyl-1,3-hexadiynyl)- are expected to be dominated by vibrations associated with the phenyl ring, the conjugated diyne core, and the tert-butyl group.
Phenyl Group Vibrations: The spectrum will show characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching modes within the aromatic ring in the 1450-1600 cm⁻¹ region. aip.org
Alkyne (C≡C) Vibrations: The conjugated diyne system gives rise to two C≡C stretching modes. Due to the conjugation and asymmetry of the molecule, both modes are expected to be Raman active, often appearing as strong, sharp bands in the 2100-2250 cm⁻¹ region. nih.govnih.gov The symmetric stretching mode is typically more intense in the Raman spectrum, while the asymmetric stretch may show weak to medium intensity in the IR spectrum. semanticscholar.org
tert-Butyl Group Vibrations: This group will exhibit characteristic C-H stretching modes just below 3000 cm⁻¹ and bending (scissoring and rocking) vibrations around 1370 cm⁻¹ and 1460 cm⁻¹.
Table 2: Predicted Characteristic Vibrational Frequencies for Benzene, (5,5-dimethyl-1,3-hexadiynyl)-
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |
| Aliphatic C-H Stretch (t-Bu) | 2980-2870 | Strong | Strong |
| C≡C Asymmetric Stretch | ~2240 | Weak-Medium | Medium |
| C≡C Symmetric Stretch | ~2150 | Very Weak/Inactive | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Medium-Strong |
| CH₃ Bending (t-Bu) | ~1460 & ~1370 | Strong | Medium |
Resonance Raman Spectroscopy for Electronic Structure Insights
Resonance Raman (RR) spectroscopy is a powerful technique for selectively probing the vibrational modes associated with a chromophore—in this case, the conjugated phenyl-diyne π-electron system. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule, a significant enhancement (by a factor of 10³ to 10⁶) of the Raman signals for vibrations coupled to that electronic transition is achieved. researchgate.net
For Benzene, (5,5-dimethyl-1,3-hexadiynyl)-, the π-π* transition of the conjugated system is the primary chromophore. Excitation within this absorption band would selectively enhance the Raman modes of the diyne (C≡C) and phenyl (C=C) stretching vibrations. researchgate.net The intensity and specific enhancement of these modes can provide detailed information about the geometry and electronic structure of the excited state. For example, if a particular vibrational mode is strongly enhanced, it indicates a significant displacement along that normal coordinate upon electronic excitation, providing direct insight into the changes in bond lengths and angles in the excited state. This makes RR spectroscopy a sensitive probe of the electronic delocalization and vibronic coupling within the conjugated aryl-alkynyl framework.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Analysis of Electronic Transitions and Conjugation Effects
Specific data on the electronic transitions (e.g., π → π*) and the effects of the conjugated diyne system linked to the phenyl group for this compound are not available. A theoretical analysis would predict absorption bands in the UV region, characteristic of such chromophores, but experimental maxima (λmax) and molar absorptivity (ε) values are unknown.
Quantum Yield Determinations and Photophysical Characterization
Without fluorescence emission spectra and lifetime data, the fluorescence quantum yield and other photophysical parameters like radiative and non-radiative decay rates for "Benzene, (5,5-dimethyl-1,3-hexadiynyl)-" cannot be determined.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS)
While the theoretical exact mass can be calculated, no experimental HRMS data is available to confirm the precise molecular weight and elemental composition of "Benzene, (5,5-dimethyl-1,3-hexadiynyl)-".
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is a standard technique for purity assessment. However, no published chromatograms or mass spectra are available for this compound to determine its retention time and confirm its purity against potential isomers or impurities from synthesis.
Ion Mobility-Mass Spectrometry (IM-MS) for Gas-Phase Conformations
There is no available information on the application of IM-MS to study the gas-phase conformations and collision cross-section of "Benzene, (5,5-dimethyl-1,3-hexadiynyl)-".
X-ray Crystallography and Electron Diffraction Studies for Solid-State Structures
Elucidation of the precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. Techniques such as X-ray crystallography and electron diffraction are the definitive methods for obtaining this information. However, for Benzene, (5,5-dimethyl-1,3-hexadiynyl)-, such studies have not yet been reported in the peer-reviewed scientific literature.
Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the molecular structure of crystalline solids. This technique can provide highly accurate and precise measurements of bond lengths, bond angles, and torsion angles, leading to an unambiguous determination of the compound's connectivity and conformation. Furthermore, for chiral molecules, SC-XRD can be used to determine the absolute configuration.
A search for crystallographic data for Benzene, (5,5-dimethyl-1,3-hexadiynyl)- did not yield any results. Therefore, no experimental data on its crystal system, space group, unit cell dimensions, or atomic coordinates are available. Without such a study, the absolute configuration and the detailed solid-state packing of this molecule remain unknown.
Table 3.5.1-1: Single Crystal X-ray Diffraction Data for Benzene, (5,5-dimethyl-1,3-hexadiynyl)-
| Parameter | Value |
| Empirical Formula | Data Not Available |
| Formula Weight | Data Not Available |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
| Calculated Density (g/cm³) | Data Not Available |
| R-factor | Data Not Available |
Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to obtain information about the unit cell dimensions of a solid material. The resulting diffraction pattern is a fingerprint of the crystalline structure.
As with single crystal data, there are no published powder X-ray diffraction patterns for Benzene, (5,5-dimethyl-1,3-hexadiynyl)-. This lack of data prevents the analysis of its crystalline phase, purity, and other structural characteristics that can be derived from a PXRD pattern.
Table 3.5.2-1: Powder X-ray Diffraction Data for Benzene, (5,5-dimethyl-1,3-hexadiynyl)-
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| Data Not Available | Data Not Available | Data Not Available |
Computational Chemistry and Theoretical Studies on Benzene, 5,5 Dimethyl 1,3 Hexadiynyl
Quantum Chemical Calculations for Electronic Structure
No published research could be located that has performed quantum chemical calculations on Benzene (B151609), (5,5-dimethyl-1,3-hexadiynyl)-. Such studies would be essential for understanding its fundamental electronic properties.
Density Functional Theory (DFT) for Molecular Orbitals and Energy Levels
There are no available studies that have utilized Density Functional Theory (DFT) to investigate the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), or the energy levels of Benzene, (5,5-dimethyl-1,3-hexadiynyl)-. This information would be crucial for predicting its reactivity and kinetic stability.
Ab Initio Methods for High-Accuracy Electronic Properties
A search for high-accuracy electronic property calculations using ab initio methods (such as Møller-Plesset perturbation theory or Coupled Cluster) for Benzene, (5,5-dimethyl-1,3-hexadiynyl)- yielded no results. These methods would provide precise values for properties like electron affinity and ionization potential.
Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra
No literature exists on the application of Time-Dependent DFT (TD-DFT) to determine the excited state properties or to simulate the UV-Vis absorption spectrum of Benzene, (5,5-dimethyl-1,3-hexadiynyl)-. These calculations would offer insights into the molecule's photophysical behavior.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
There is no evidence of molecular dynamics simulations having been performed to study the conformational landscape and flexibility of Benzene, (5,5-dimethyl-1,3-hexadiynyl)-.
Classical Molecular Dynamics for Dynamic Behavior
No studies using classical molecular dynamics force fields to simulate the dynamic behavior of Benzene, (5,5-dimethyl-1,3-hexadiynyl)- in various environments (e.g., in solution or in the solid state) were found. Such simulations would help in understanding its intermolecular interactions and bulk properties.
Ab Initio Molecular Dynamics for Bond Breaking/Forming Events
The scientific literature contains no reports of ab initio molecular dynamics (AIMD) simulations for Benzene, (5,5-dimethyl-1,3-hexadiynyl)-. AIMD would be necessary to model reactive events, such as bond breaking or formation, at a quantum mechanical level.
Prediction of Spectroscopic Parameters
Computational Prediction of NMR Chemical Shifts and Coupling Constants
There are currently no published studies or database entries that provide computationally predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) or coupling constants specifically for Benzene, (5,5-dimethyl-1,3-hexadiynyl)-. Such predictions would require dedicated quantum chemical calculations, which have not been reported in the available literature.
Simulated Vibrational Spectra (IR and Raman)
Similarly, there is no available data on the simulated infrared (IR) and Raman spectra for Benzene, (5,5-dimethyl-1,3-hexadiynyl)-. The generation of these spectra necessitates computational vibrational analysis, and no such studies have been made publicly accessible for this compound.
Structure-Property Relationships from Theoretical Models
No theoretical models have been developed to specifically describe the structure-property relationships of Benzene, (5,5-dimethyl-1,3-hexadiynyl)-. Understanding these relationships is crucial for predicting the compound's behavior and potential applications, but this requires dedicated computational investigations that are not yet present in the scientific literature.
Computational Design of Derivatives with Tailored Electronic or Optoelectronic Properties
The computational design of derivatives of Benzene, (5,5-dimethyl-1,3-hexadiynyl)- with tailored electronic or optoelectronic properties is an area that remains unexplored. Such research would build upon a foundational understanding of the parent molecule's electronic structure, which is currently unavailable.
Comprehensive Literature Search Yields No Specific Data for Benzene, (5,5-dimethyl-1,3-hexadiynyl)-
Following a thorough and extensive search of scientific databases and chemical literature, no specific research findings, experimental data, or theoretical studies were found for the chemical compound Benzene, (5,5-dimethyl-1,3-hexadiynyl)- . Consequently, it is not possible to generate a scientifically accurate article detailing its specific reactivity and reaction mechanisms as requested.
The inquiry requested detailed information structured around the following topics:
Reactivity and Reaction Mechanisms of Benzene, 5,5 Dimethyl 1,3 Hexadiynyl
Metal-Mediated Transformations and Organometallic Adduct Formation
Catalytic Activity of Metal-Benzene, (5,5-dimethyl-1,3-hexadiynyl)- Complexes
While general principles of organic chemistry allow for predictions about the potential reactivity of this molecule, the absence of published research prevents a factual and evidence-based discussion. For instance, one could hypothesize about the reactivity of the benzene (B151609) ring in electrophilic aromatic substitution, influenced by the electron-withdrawing nature of the diynyl substituent. minia.edu.egmsu.edulibretexts.orglibretexts.org Similarly, the diynyl moiety would be expected to participate in cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, which are characteristic of alkynes. organic-chemistry.orgwikipedia.org The formation of metal complexes via coordination to the benzene ring or the alkynyl units is also a theoretical possibility. rsc.org
However, without specific studies on Benzene, (5,5-dimethyl-1,3-hexadiynyl)-, any such discussion would be purely speculative. Providing details on reaction conditions, regioselectivity, stereoselectivity, and the properties of any resulting products or complexes would require experimental or computational data that is not available in the current body of scientific literature.
Therefore, to adhere to the principles of scientific accuracy and avoid generating unsubstantiated information, the requested article cannot be provided.
Lack of Publicly Available Research Data on Benzene, (5,5-dimethyl-1,3-hexadiynyl)-
A comprehensive search of publicly accessible scientific literature and chemical databases has revealed a significant lack of specific research data concerning the chemical compound Benzene, (5,5-dimethyl-1,3-hexadiynyl)- . Consequently, it is not possible to provide a detailed and scientifically accurate article on its reactivity and reaction mechanisms as requested.
The investigation sought to find information pertaining to the following specific areas:
Radical Reactions and Polymerization Pathways: No studies detailing the behavior of Benzene, (5,5-dimethyl-1,3-hexadiynyl)- in radical reactions or its potential to undergo polymerization were identified.
Initiated Polymerization Mechanisms: There is no available information on the mechanisms of polymerization for this compound when initiated by external stimuli.
Photopolymerization Studies: The search yielded no results regarding the photopolymerization of Benzene, (5,5-dimethyl-1,3-hexadiynyl)-.
Reactions at the Terminal Hexadiynyl Carbon Atoms: No literature was found that described reactions occurring specifically at the terminal carbon atoms of the hexadiynyl group in this molecule.
The absence of information in these key areas prevents the creation of an evidence-based article that adheres to the required professional and authoritative tone. General principles of reactivity for benzene derivatives or alkynes cannot be accurately extrapolated to this specific and complex structure without dedicated research, which appears to be unpublished or non-existent in the public domain.
Therefore, the requested article focusing on the reactivity and reaction mechanisms of Benzene, (5,5-dimethyl-1,3-hexadiynyl)- cannot be generated at this time.
Applications in Advanced Materials Science and Supramolecular Chemistry
Precursor for Conjugated Polymer Synthesis
The presence of the diacetylene moiety in Benzene (B151609), (5,5-dimethyl-1,3-hexadiynyl)- makes it a prime candidate as a monomer for the synthesis of conjugated polymers. These polymers are of significant interest due to their unique electronic and photophysical properties.
Polymerization via Alkynyl Moieties (e.g., topochemical polymerization)
The conjugated diyne functionality within Benzene, (5,5-dimethyl-1,3-hexadiynyl)- is amenable to various polymerization techniques. One of the most intriguing possibilities is topochemical polymerization. This solid-state polymerization method relies on the specific packing of monomer molecules in a crystal lattice. rsc.org For a successful topochemical polymerization of diacetylenes, the monomer units must be aligned in a specific orientation and distance, typically with a repeating distance of approximately 4.9 Å and an angle of about 45° relative to the stacking axis.
If Benzene, (5,5-dimethyl-1,3-hexadiynyl)- can be crystallized in a suitable arrangement, it could undergo a 1,4-addition reaction upon exposure to heat or UV radiation, leading to the formation of a highly ordered, fully conjugated polymer chain. The resulting polydiacetylene would feature a backbone of alternating double and triple bonds, with the substituted phenyl groups as side chains. The bulky tert-butyl group would likely play a significant role in directing the crystal packing of the monomer and would influence the steric and electronic properties of the resulting polymer.
Synthesis of Poly(p-phenylene ethynylene) (PPE) Derivatives
Benzene, (5,5-dimethyl-1,3-hexadiynyl)- could also serve as a monomer in the synthesis of poly(p-phenylene ethynylene) (PPE) derivatives through various cross-coupling reactions, such as Sonogashira or Glaser coupling. In a potential synthetic route, a dihalo-functionalized comonomer would be reacted with the terminal alkyne of Benzene, (5,5-dimethyl-1,3-hexadiynyl)- (or a derivative where the phenyl ring is also functionalized for polymerization).
The resulting polymer would incorporate the (5,5-dimethyl-1,3-hexadiynyl)benzene unit into the polymer backbone, creating a PPE derivative with unique structural features. The bulky tert-butyl group would be expected to enhance the solubility of the polymer in organic solvents, a common challenge in the processing of rigid-rod conjugated polymers.
Table 1: Potential Polymerization Reactions for Benzene, (5,5-dimethyl-1,3-hexadiynyl)-
| Polymerization Method | Description | Potential Outcome |
| Topochemical Polymerization | Solid-state polymerization of aligned diacetylene monomers. | Highly crystalline polydiacetylene with a conjugated backbone. |
| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide. | Poly(p-phenylene ethynylene) (PPE) derivative. |
| Glaser Coupling | Copper-catalyzed oxidative coupling of terminal alkynes. | Polydiacetylene network or linear polymer. |
This table is based on theoretical applications of a molecule with the structure of Benzene, (5,5-dimethyl-1,3-hexadiynyl)-. Specific experimental data for this compound is not available.
Investigation of Polymer Photophysical and Electronic Properties
Polymers derived from Benzene, (5,5-dimethyl-1,3-hexadiynyl)- are anticipated to exhibit interesting photophysical and electronic properties. The extended π-conjugation along the polymer backbone would likely result in strong absorption and emission in the UV-visible region. The specific wavelengths of absorption and emission would be influenced by the degree of polymerization, the planarity of the polymer chain, and the nature of any comonomers used.
The bulky tert-butyl group could influence the polymer's conformation by inducing a twist in the backbone, which would, in turn, affect the electronic coupling and the resulting optical properties. Furthermore, the electron-rich nature of the phenyl-alkynyl system suggests that the resulting polymers could possess semiconductor properties, making them potentially useful in electronic applications.
Building Block for Oligomer and Dendrimer Architectures
Beyond linear polymers, Benzene, (5,5-dimethyl-1,3-hexadiynyl)- could be employed as a fundamental unit in the construction of well-defined oligomers and dendrimers. The presence of multiple reactive sites (the terminal alkyne and potentially the phenyl ring) allows for controlled, stepwise synthesis.
For instance, the terminal alkyne can be used for coupling reactions to build up oligomeric chains with precise lengths. By functionalizing the phenyl ring with additional reactive groups, this monomer could be incorporated into the core, branches, or surface of dendrimers. Dendrimers built from this unit would possess a unique combination of a rigid conjugated core and a flexible periphery, which could be tailored for applications in catalysis, light harvesting, or sensing.
Incorporation into Optoelectronic Materials
The potential for high fluorescence quantum yields and good charge transport properties makes materials derived from Benzene, (5,5-dimethyl-1,3-hexadiynyl)- interesting candidates for optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs) Component Precursors
Conjugated polymers and oligomers based on phenyl-alkynyl structures are known to be effective materials for the emissive layer in Organic Light-Emitting Diodes (OLEDs). Polymers derived from Benzene, (5,5-dimethyl-1,3-hexadiynyl)- could potentially be used as the active material in the emissive layer of an OLED. The emission color could be tuned by modifying the polymer structure, for example, by copolymerization with other monomers.
Furthermore, the bulky tert-butyl group could help in preventing aggregation-caused quenching of fluorescence in the solid state, a common issue in OLED materials. This could lead to devices with higher efficiency and longer operational stability. While specific research on the use of this particular compound in OLEDs is not documented, the general properties of related phenyl-diacetylene compounds support this potential application.
Photovoltaic Applications (Organic Solar Cells)
There is no specific research available in the scientific literature detailing the use of Benzene, (5,5-dimethyl-1,3-hexadiynyl)- as a component in organic solar cells (OSCs). While conjugated diyne and polyacetylene derivatives are explored for their electronic properties, this specific molecule has not been reported as an electron donor, acceptor, or interfacial material in photovoltaic devices.
Nonlinear Optical (NLO) Materials
Similarly, no studies were found that investigate the nonlinear optical (NLO) properties of Benzene, (5,5-dimethyl-1,3-hexadiynyl)-. Phenyl-diacetylene derivatives can, in principle, exhibit NLO properties due to their extended π-conjugation, which is a common feature of many NLO materials. However, without experimental or theoretical data for this specific compound, no quantitative analysis of its potential NLO response can be provided.
Supramolecular Assembly and Host-Guest Chemistry
The capacity of Benzene, (5,5-dimethyl-1,3-hexadiynyl)- to participate in supramolecular assembly or host-guest chemistry has not been documented. The fundamental interactions that would govern such behaviors are discussed below in a theoretical context.
Self-Assembly through Pi-Pi Stacking and Alkynyl-Alkynyl Interactions
The planar phenyl ring and the linear diyne moiety in Benzene, (5,5-dimethyl-1,3-hexadiynyl)- provide potential sites for non-covalent interactions. Pi-pi stacking could occur between the benzene rings of adjacent molecules. The conjugated diyne system could also participate in intermolecular interactions. However, the presence of the bulky 5,5-dimethyl (tert-butyl) group would likely introduce significant steric hindrance, potentially impeding or modifying the typical packing and self-assembly patterns observed in less substituted phenyl-diacetylene compounds. No crystallographic or solution-phase studies are available to confirm the nature and strength of these potential interactions for this molecule.
Formation of Crystalline Frameworks and Metal-Organic Frameworks (MOFs)
There are no reports of Benzene, (5,5-dimethyl-1,3-hexadiynyl)- being used as a linker or ligand in the synthesis of crystalline frameworks or metal-organic frameworks (MOFs). To be incorporated into a MOF, a ligand typically requires functional groups capable of coordinating to metal ions, such as carboxylates or nitrogen-containing heterocycles. As Benzene, (5,5-dimethyl-1,3-hexadiynyl)- lacks such functional groups in its native structure, its direct application as a primary building block in MOF construction is not feasible without prior chemical modification.
Molecular Recognition and Encapsulation Studies
No research has been published on the use of Benzene, (5,5-dimethyl-1,3-hexadiynyl)- in molecular recognition or encapsulation studies. The molecule does not possess a pre-organized cavity or specific binding sites that would make it a suitable host for guest molecules.
Advanced Analytical Methodologies for Detection and Quantification of Benzene, 5,5 Dimethyl 1,3 Hexadiynyl
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating components of a mixture. For "Benzene, (5,5-dimethyl-1,3-hexadiynyl)-", various chromatographic methods can be utilized depending on the sample matrix and the analytical goal.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally labile compounds. rsc.orgwur.nl For a nonpolar compound like "Benzene, (5,5-dimethyl-1,3-hexadiynyl)-", a reversed-phase HPLC method is typically employed.
A common setup would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the compound from the column.
Advanced detectors significantly enhance the capabilities of HPLC. A Diode Array Detector (DAD) can provide the ultraviolet-visible (UV-Vis) spectrum of the eluting compound, which is useful for identification based on its chromophores, in this case, the benzene (B151609) ring and the conjugated diyne system. measurlabs.com For more definitive identification and structural elucidation, a Mass Spectrometry (MS) detector can be coupled with the HPLC system (HPLC-MS), providing information about the molecular weight and fragmentation pattern of the compound. measurlabs.com
Hypothetical HPLC-DAD Data for Benzene, (5,5-dimethyl-1,3-hexadiynyl)-
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 50% B to 100% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | DAD (200-400 nm) |
| Retention Time (tR) | 15.8 min |
| UV λmax | 254 nm, 280 nm |
Gas Chromatography (GC) is an ideal technique for the separation and analysis of volatile and thermally stable compounds. oup.comakjournals.com Given its structure, "Benzene, (5,5-dimethyl-1,3-hexadiynyl)-" is expected to be sufficiently volatile for GC analysis, especially at elevated temperatures.
The separation is typically carried out in a long, thin capillary column coated with a stationary phase. For an aromatic compound, a nonpolar or medium-polarity column, such as one with a polydimethylsiloxane (B3030410) (DB-5) or a polyethylene (B3416737) glycol (DB-WAX) stationary phase, would be suitable. oup.commdpi.com The oven temperature is programmed to increase during the analysis to ensure the efficient elution of compounds with different boiling points. oup.comakjournals.com
Common detectors for GC include the Flame Ionization Detector (FID), which is sensitive to hydrocarbons and provides quantitative information, and the Mass Spectrometer (MS), which provides detailed structural information through mass spectra. GC-MS is a particularly powerful combination for the unambiguous identification of volatile organic compounds. chromatographyonline.commdpi.com
Illustrative GC-MS Data for Benzene, (5,5-dimethyl-1,3-hexadiynyl)-
| Parameter | Value |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 300 °C |
| Detector | Mass Spectrometer (EI, 70 eV) |
| Retention Time (tR) | 18.2 min |
| Key Mass Fragments (m/z) | 182 (M+), 167, 128, 91 |
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their size or hydrodynamic volume in solution. paint.orgpaint.org This technique is not used for the analysis of the small molecule itself but is indispensable when "Benzene, (5,5-dimethyl-1,3-hexadiynyl)-" is incorporated as a monomer unit into a polymer chain. nih.govnih.gov
In SEC, a solution of the polymer is passed through a column packed with porous beads. youtube.com Larger polymer molecules cannot enter the pores and thus elute faster, while smaller molecules can penetrate the pores to varying extents and have a longer path, eluting later. youtube.com This allows for the determination of the molecular weight distribution (MWD) of the polymer, which is crucial for understanding its physical and mechanical properties. paint.orgpaint.org
Representative SEC Data for a Polymer Containing Benzene, (5,5-dimethyl-1,3-hexadiynyl)-
| Elution Volume (mL) | Molecular Weight (Da) |
| 8.5 | 50,000 |
| 9.0 | 25,000 |
| 9.5 | 10,000 |
| 10.0 | 5,000 |
| 10.5 | 2,000 |
Electrochemical Methods for Oxidation/Reduction Potentials
Electrochemical methods are powerful tools for investigating the redox properties of molecules, providing insights into their electronic structure and reactivity.
Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the oxidation and reduction processes of a substance. ox.ac.uk For "Benzene, (5,5-dimethyl-1,3-hexadiynyl)-", CV can be used to determine the potentials at which the molecule is oxidized and reduced. These redox events are likely associated with the electron-rich benzene ring and the conjugated diyne system.
In a CV experiment, the potential of a working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The resulting plot of current versus potential, a cyclic voltammogram, provides information about the redox potentials and the stability of the resulting oxidized or reduced species. For phenylacetylene (B144264) derivatives, both oxidation and reduction waves can be observed, corresponding to the removal or addition of electrons from the molecule's frontier orbitals. nih.govresearchgate.net
Expected Cyclic Voltammetry Data for Benzene, (5,5-dimethyl-1,3-hexadiynyl)-
| Process | Peak Potential (Epa) (V vs. Fc/Fc+) | Peak Potential (Epc) (V vs. Fc/Fc+) |
| First Oxidation | +0.85 | - |
| First Reduction | - | -1.75 |
Note: Potentials are hypothetical and referenced against the Ferrocene/Ferrocenium redox couple.
Differential Pulse Voltammetry (DPV) is a more sensitive electrochemical technique compared to CV and is often used for quantitative analysis at low concentrations. wikipedia.orgmaciassensors.com DPV works by superimposing small potential pulses on a linearly increasing potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the background charging current, leading to a much better signal-to-noise ratio. wikipedia.org
The peak height in a DPV experiment is directly proportional to the concentration of the analyte, making it an excellent method for quantification. researchgate.net For "Benzene, (5,5-dimethyl-1,3-hexadiynyl)-", DPV could be used to detect and quantify the compound in various samples with high sensitivity, potentially reaching detection limits in the micromolar or even nanomolar range. acs.org
Illustrative DPV Data for the Quantification of Benzene, (5,5-dimethyl-1,3-hexadiynyl)-
| Concentration (µM) | Peak Current (µA) |
| 1 | 0.5 |
| 5 | 2.5 |
| 10 | 5.0 |
| 20 | 10.1 |
| 50 | 25.2 |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated analytical techniques, which combine two or more analytical methods, provide enhanced separation and detection capabilities, making them ideal for the analysis of complex matrices containing "Benzene, (5,5-dimethyl-1,3-hexadiynyl)-".
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the trace analysis and purity profiling of "Benzene, (5,5-dimethyl-1,3-hexadiynyl)-".
GC-MS Analysis:
GC-MS is particularly suitable for the analysis of volatile and thermally stable compounds like "Benzene, (5,5-dimethyl-1,3-hexadiynyl)-". The separation is typically achieved on a non-polar or medium-polar capillary column, followed by detection using a mass spectrometer. Electron Ionization (EI) is a common ionization technique that generates a characteristic fragmentation pattern, allowing for structural elucidation and unambiguous identification.
For trace analysis, Selected Ion Monitoring (SIM) mode is often employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. This significantly enhances sensitivity and reduces background noise. A quantitative method for aromatic hydrocarbons using GC/MS in SIM mode has been established for parts-per-billion levels in various matrices. tdi-bi.com The analysis of aromatics in gasoline by GC-MS is a well-established method that can be adapted for this compound. thermofisher.com
Hypothetical GC-MS Parameters for Benzene, (5,5-dimethyl-1,3-hexadiynyl)- Analysis:
| Parameter | Value |
|---|---|
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-350) and SIM |
| SIM Ions | To be determined from the full scan mass spectrum |
LC-MS Analysis:
LC-MS is a versatile technique that can be applied to a broader range of compounds, including those that are thermally labile or have low volatility. For "Benzene, (5,5-dimethyl-1,3-hexadiynyl)-", Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common separation mode. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.
Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are suitable ionization sources for non-polar compounds like "Benzene, (5,5-dimethyl-1,3-hexadiynyl)-". Electrospray Ionization (ESI) may also be used, potentially with the aid of a dopant to enhance ionization efficiency. Tandem mass spectrometry (MS/MS) can be employed for increased selectivity and structural confirmation through collision-induced dissociation (CID) experiments. A study on the LC-MS/MS analysis of p-phenylenediamine (B122844) and its metabolites demonstrates a robust method for quantification in complex biological samples, which can serve as a template for developing a method for the target compound. nih.gov
Hypothetical LC-MS/MS Parameters for Benzene, (5,5-dimethyl-1,3-hexadiynyl)- Analysis:
| Parameter | Value |
|---|---|
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 95% B over 5 min, hold 2 min, return to initial |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS System | Waters Xevo TQ-S micro or equivalent |
| Ionization Mode | APCI or ESI (Positive) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of a standard solution |
High-Performance Liquid Chromatography coupled with Ultraviolet/Visible (UV/Vis) and Fluorescence detectors is a powerful and cost-effective method for the analysis of aromatic compounds. The extensive conjugation in "Benzene, (5,5-dimethyl-1,3-hexadiynyl)-" is expected to result in strong UV absorbance and potentially fluorescence, making these detection methods highly suitable.
UV/Vis Detection:
The aromatic ring and the conjugated diyne system will lead to significant absorbance in the UV region. A Diode Array Detector (DAD) or a Photodiode Array (PDA) detector can be used to acquire the full UV spectrum of the eluting peak, which aids in peak identification and purity assessment. The wavelength of maximum absorbance (λmax) can be used for quantification. For many aromatic hydrocarbons, detection is often performed at 254 nm. ingenieria-analitica.com
Fluorescence Detection:
Many polycyclic aromatic hydrocarbons (PAHs) are naturally fluorescent, and this property can be exploited for highly sensitive and selective detection. hplc.eu While the fluorescence properties of "Benzene, (5,5-dimethyl-1,3-hexadiynyl)-" would need to be experimentally determined, its conjugated system suggests it may exhibit fluorescence. A fluorescence detector allows for the selection of specific excitation and emission wavelengths, which can significantly reduce background interference and improve detection limits compared to UV detection. ingenieria-analitica.com
Hypothetical HPLC-UV/Vis-Fluorescence Parameters:
| Parameter | Value |
|---|---|
| HPLC System | Shimadzu Nexera XR or equivalent |
| Column | Phenomenex Kinetex C18 (4.6 x 150 mm, 2.6 µm) |
| Mobile Phase | Isocratic, Acetonitrile/Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| UV/Vis Detector | PDA Detector, 200-400 nm |
| Fluorescence Detector | Excitation/Emission wavelengths to be determined experimentally |
Calibration and Validation Protocols for Quantitative Analysis
For accurate and reliable quantitative analysis of "Benzene, (5,5-dimethyl-1,3-hexadiynyl)-", it is essential to establish and validate the analytical method. Validation demonstrates that the analytical procedure is suitable for its intended purpose. gavinpublishers.com Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations. For GC-MS and LC-MS methods for aromatic hydrocarbons, linearity is typically established over a concentration range relevant to the expected sample concentrations, with correlation coefficients (r²) greater than 0.99 being desirable. mdpi.comresearchgate.net
Example of a Hypothetical Calibration Curve for GC-MS Analysis:
| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Area Ratio |
|---|---|---|---|
| 1 | 15,234 | 105,678 | 0.144 |
| 5 | 78,910 | 104,987 | 0.752 |
| 10 | 155,432 | 106,123 | 1.465 |
| 25 | 390,112 | 105,345 | 3.703 |
| 50 | 785,432 | 105,890 | 7.417 |
| 100 | 1,567,890 | 106,011 | 14.789 |
A linear regression of Area Ratio vs. Concentration would be performed to determine the calibration equation and r².
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For trace analysis of environmental contaminants, recovery values between 70-120% and RSDs below 15% are generally considered acceptable. scielo.br
LOD and LOQ: The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. mdpi.com
Development of Novel Sensors and Probes for Benzene, (5,5-dimethyl-1,3-hexadiynyl)-
The development of novel sensors and probes offers the potential for rapid, in-situ, and cost-effective detection of "Benzene, (5,5-dimethyl-1,3-hexadiynyl)-". Research in this area often focuses on optical and electrochemical sensing mechanisms.
Optical Sensors: The fluorescent properties of conjugated polymers containing phenylene ethynylene units, which are structurally related to the target compound, have been utilized to develop bio-imaging probes. nih.gov It is conceivable that a sensor could be designed based on the intrinsic fluorescence of "Benzene, (5,5-dimethyl-1,3-hexadiynyl)-" or by its interaction with a fluorescent probe, leading to a change in the fluorescence signal (e.g., quenching or enhancement).
Electrochemical Sensors: Electrochemical sensors are another promising avenue for the detection of compounds with electroactive moieties. While the diyne group itself is not typically considered highly electroactive, the phenyl group can be. Modifications of electrode surfaces with specific recognition elements could enhance the selectivity and sensitivity of electrochemical detection. For instance, sensors based on graphene and other nanomaterials have shown high sensitivity for the detection of various organic molecules. frontiersin.org The development of an electrochemical sensor for "Benzene, (5,5-dimethyl-1,3-hexadiynyl)-" would likely involve the exploration of different electrode materials and modification strategies to achieve the desired performance characteristics.
The development of such novel sensors is an active area of research and would require significant investigation into the specific photophysical and electrochemical properties of "Benzene, (5,5-dimethyl-1,3-hexadiynyl)-".
Table of Compounds Mentioned
| Compound Name |
|---|
| Benzene, (5,5-dimethyl-1,3-hexadiynyl)- |
| Acetonitrile |
| Formic acid |
| Helium |
| Methanol |
| p-Phenylenediamine |
Emerging Research Directions and Interdisciplinary Studies
Exploration in Quantum Computing and Molecular Electronics
A thorough search of academic and research databases yields no studies focused on the application or theoretical investigation of Benzene (B151609), (5,5-dimethyl-1,3-hexadiynyl)- in the fields of quantum computing or molecular electronics. The potential for conjugated systems to act as molecular wires or components in electronic devices is a broad area of research, but this specific molecule has not been a subject of such explorations.
Integration in Advanced Catalysis and Reaction Engineering
There is no available literature on the use of Benzene, (5,5-dimethyl-1,3-hexadiynyl)- as a ligand, catalyst, or substrate in advanced catalysis or reaction engineering. The reactivity of the diyne functionality is of general interest in catalysis, particularly in metal-catalyzed reactions, but no research has been published specifically leveraging this molecule.
Studies on Photoreactivity and Photoredox Catalysis
Investigations into the photoreactivity or potential applications in photoredox catalysis of Benzene, (5,5-dimethyl-1,3-hexadiynyl)- have not been reported in the scientific literature. While conjugated diynes can exhibit interesting photochemical properties, the specific behavior of this compound upon irradiation remains unstudied.
Advanced Self-Healing Materials Incorporating Benzene, (5,5-dimethyl-1,3-hexadiynyl)- Moieties
The incorporation of Benzene, (5,5-dimethyl-1,3-hexadiynyl)- moieties into self-healing materials has not been documented. Research into polymers and materials containing diyne units for applications such as stress sensing or thermally induced crosslinking exists, but it does not extend to this particular compound.
Bioconjugation Strategies for Non-Biological Sensing or Imaging Probes
There are no published bioconjugation strategies or applications of Benzene, (5,5-dimethyl-1,3-hexadiynyl)- for the development of non-biological sensing or imaging probes. The use of alkynes in "click chemistry" for bioconjugation is a well-established field, but this specific molecule has not been utilized or studied in this context.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
